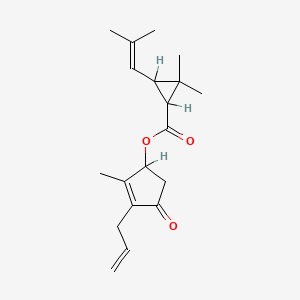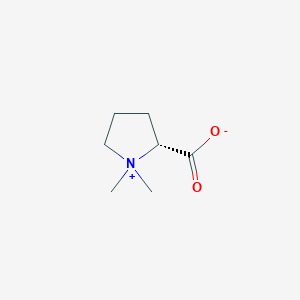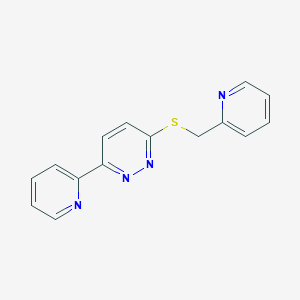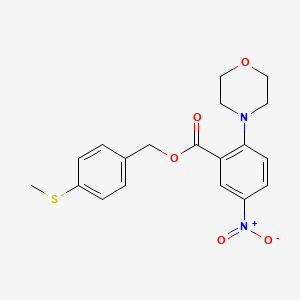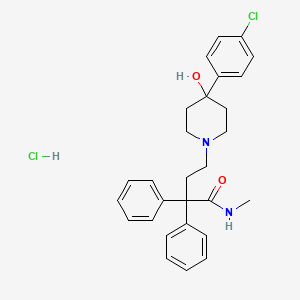
Desmethylloperamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desmethylloperamide hydrochloride is a major metabolite of loperamide, a synthetic opioid used primarily as an anti-diarrheal agent. This compound is known for its interaction with the permeability-glycoprotein efflux pump, which restricts its passage through the blood-brain barrier .
Preparation Methods
Synthetic Routes and Reaction Conditions
Desmethylloperamide hydrochloride is synthesized through the N-demethylation of loperamide. This process typically involves the use of oxidative agents such as cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4 . The reaction conditions often include a controlled environment with specific temperature and pH levels to ensure the efficiency of the demethylation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors and continuous flow systems to maintain the required reaction conditions. The product is then purified using chromatographic techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Desmethylloperamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Desmethylloperamide hydrochloride has several scientific research applications:
Mechanism of Action
Desmethylloperamide hydrochloride exerts its effects primarily through its interaction with the permeability-glycoprotein efflux pump. This interaction prevents the compound from crossing the blood-brain barrier, thereby limiting its central nervous system effects. The molecular targets involved include the permeability-glycoprotein and other ATP-binding cassette transporters .
Comparison with Similar Compounds
Similar Compounds
Loperamide: The parent compound, used as an anti-diarrheal agent.
Diphenoxylate: Another synthetic opioid with similar anti-diarrheal properties.
Haloperidol: A structurally similar compound with different pharmacological effects.
Uniqueness
Desmethylloperamide hydrochloride is unique due to its selective interaction with the permeability-glycoprotein efflux pump, which restricts its passage through the blood-brain barrier. This property makes it a valuable tool in studying drug resistance mechanisms and developing new pharmaceutical formulations .
Properties
Molecular Formula |
C28H32Cl2N2O2 |
|---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N-methyl-2,2-diphenylbutanamide;hydrochloride |
InChI |
InChI=1S/C28H31ClN2O2.ClH/c1-30-26(32)28(23-8-4-2-5-9-23,24-10-6-3-7-11-24)18-21-31-19-16-27(33,17-20-31)22-12-14-25(29)15-13-22;/h2-15,33H,16-21H2,1H3,(H,30,32);1H |
InChI Key |
CDRYTZQIQNWLFW-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Synonyms |
(11C)N-desmethyl-loperamide (N-methyl-11C)-desmethyl-loperamide N-demethyl-loperamide N-demethylloperamide N-desmethyl-loperamide N-desmethylloperamide |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
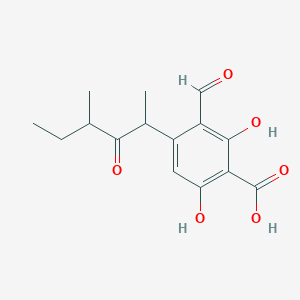
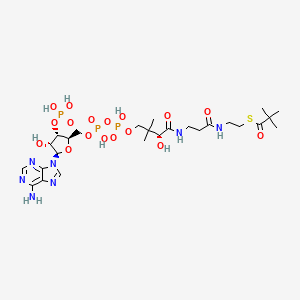
![[(2S)-3-hydroxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate](/img/structure/B1241755.png)
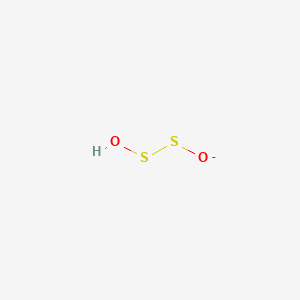
![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-[(E)-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ylidene]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1241757.png)
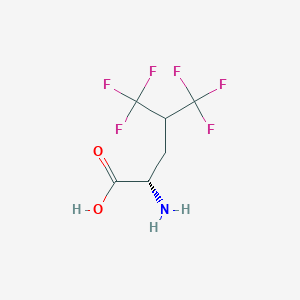
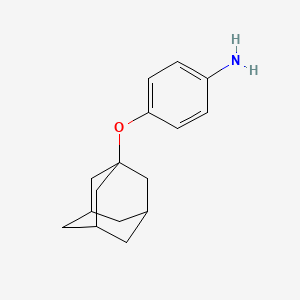
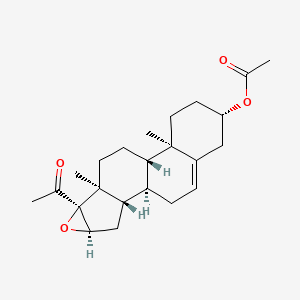
![(3aS,6R,6aS)-6-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B1241762.png)
![[(8S,9S,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1241764.png)
